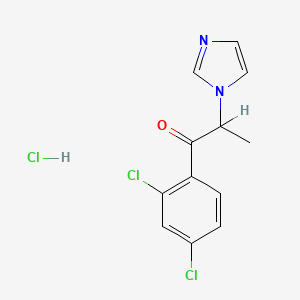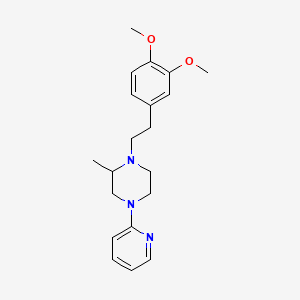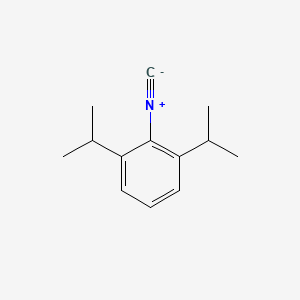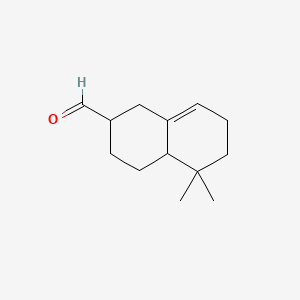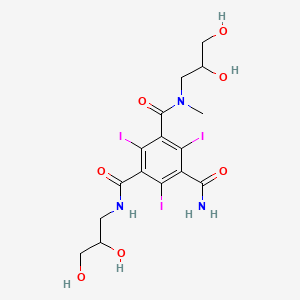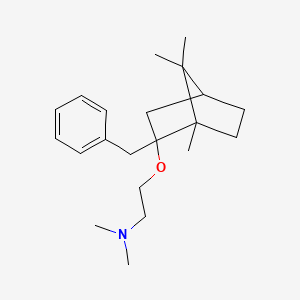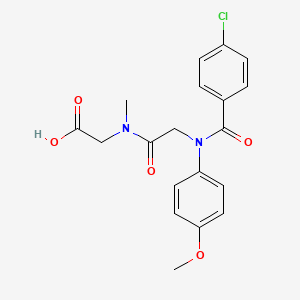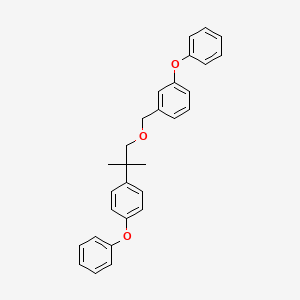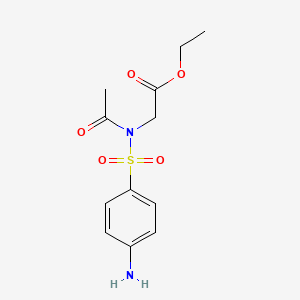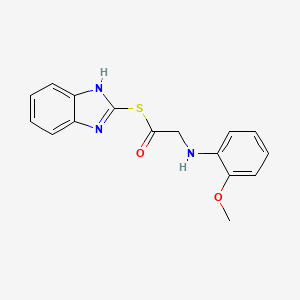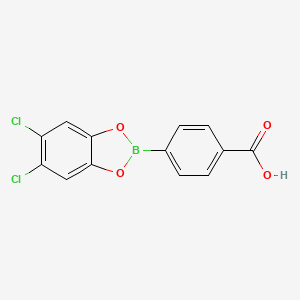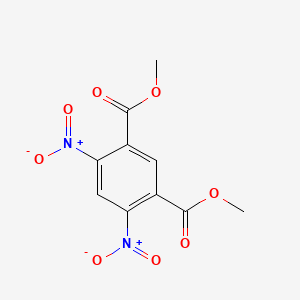
4,6-Dinitro-1,3-benzenedicarboxylic acid dimethyl ester
描述
4,6-Dinitro-1,3-benzenedicarboxylic acid dimethyl ester is a synthetic organic compound with the molecular formula C10H8N2O8. It is characterized by the presence of two nitro groups and two ester groups attached to a benzene ring. This compound is known for its yellow crystalline appearance and is soluble in organic solvents .
准备方法
Synthetic Routes and Reaction Conditions: 4,6-Dinitro-1,3-benzenedicarboxylic acid dimethyl ester can be synthesized through the nitration of dimethyl isophthalate. The process involves the reaction of dimethyl isophthalate with a nitrating mixture (typically a combination of concentrated sulfuric acid and nitric acid) under controlled temperature conditions. The reaction yields the desired dinitro compound .
Industrial Production Methods: In an industrial setting, the production of dimethyl 4,6-dinitrobenzene-1,3-dicarboxylate follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the final compound .
化学反应分析
Types of Reactions: 4,6-Dinitro-1,3-benzenedicarboxylic acid dimethyl ester undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products:
Reduction: Dimethyl 4,6-diaminobenzene-1,3-dicarboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4,6-Dinitro-1,3-benzenedicarboxylic acid dimethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of dimethyl 4,6-dinitrobenzene-1,3-dicarboxylate involves its interaction with molecular targets through its nitro and ester functional groups. The nitro groups can undergo reduction to form reactive intermediates, which can then interact with various biomolecules. The ester groups can participate in hydrolysis reactions, releasing the corresponding acids and alcohols .
相似化合物的比较
- Dimethyl 4,6-dibromobenzene-1,3-dicarboxylate
- Dimethyl 4,6-dichlorobenzene-1,3-dicarboxylate
- Dimethyl 4,6-diaminobenzene-1,3-dicarboxylate
Comparison: 4,6-Dinitro-1,3-benzenedicarboxylic acid dimethyl ester is unique due to the presence of two nitro groups, which impart distinct chemical reactivity compared to its halogenated or aminated counterparts. The nitro groups make it more susceptible to reduction and nucleophilic substitution reactions, whereas the halogenated derivatives are more prone to electrophilic substitution reactions .
属性
IUPAC Name |
dimethyl 4,6-dinitrobenzene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O8/c1-19-9(13)5-3-6(10(14)20-2)8(12(17)18)4-7(5)11(15)16/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTUJGIOWFJKMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404853 | |
| Record name | Dimethyl 4,6-dinitrobenzene-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99361-74-7 | |
| Record name | Dimethyl 4,6-dinitrobenzene-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


